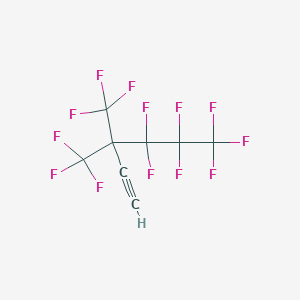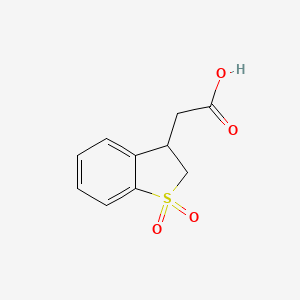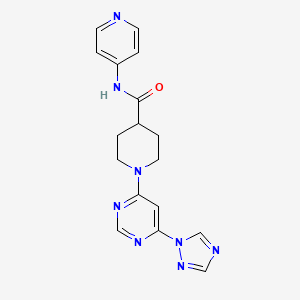
2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O4 . It is also known by other names such as 4-hydroxymethyl phenoxyacetic acid, 2-4-hydroxymethyl phenoxy acetic acid, and hmp linker . It is used as a linkage agent in solid-phase peptide synthesis according to the “FMOC-polyamide” technique .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of NaOH in water, with the mixture stirred at room temperature overnight . Another method involves the use of nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The molecular structure of “2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid” is represented by the SMILES stringOCC1=CC=C(OCC(O)=O)C=C1 . The InChI Key for this compound is VUCNQOPCYRJCGQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a crystalline powder with a melting point of 107°C to 112°C . It has a molecular weight of 182.18 g/mol .科学的研究の応用
Synthesis and Characterization of Compounds
Synthesis and Antioxidant Activities : A study on the synthesis and characterization of transition metal complexes with novel Schiff base ligands, including derivatives of amino acids, revealed applications in synthesizing compounds with significant antioxidant properties. These compounds exhibit selective inhibitory activity against xanthine oxidase, suggesting potential applications in managing conditions like gout through the modulation of oxidative stress (Ikram et al., 2015).
Production of Phenylacetic Acid Derivatives : Research involving the fungus Curvularia lunata identified the production of phenylacetic acid derivatives with potential bioactive properties. Although these specific derivatives lacked antimicrobial and antioxidant activities, the methodology and findings contribute to the broader understanding of natural product synthesis and the potential for discovering novel compounds (Varma et al., 2006).
Protective Groups in Organic Synthesis
Development of New Protecting Groups : The (2-nitrophenyl)acetyl group has been identified as a selectively removable hydroxyl protecting group, which offers stability under various conditions and compatibility with other protecting groups. This development has implications for the synthesis of complex organic molecules, providing a tool for chemists to manage functional group reactivity in multi-step syntheses (Daragics & Fügedi, 2010).
Material Science and Catalysis
Triorganotin(IV) Complexes : Research into triorganotin(IV) derivatives of amino acetic acids highlights applications in materials science, particularly in the synthesis and characterization of polymers and organometallic compounds. These studies contribute to our understanding of the structural and electronic properties of tin-based materials, which have potential applications in catalysis and polymer chemistry (Baul et al., 2002).
Biocatalysis and Green Chemistry
Biocatalysis for Synthesis of Antioxidants : The enzyme p-hydroxyphenylacetate 3-hydroxylase has been employed as a biocatalyst for synthesizing trihydroxyphenolic acids, strong antioxidants with potential medicinal applications. This approach demonstrates the power of biocatalysis in producing high-value chemical products from simpler substrates, aligning with the principles of green chemistry by utilizing enzymatic reactions that often require milder conditions and produce fewer byproducts (Dhammaraj et al., 2015).
Safety and Hazards
“2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use protective gloves/protective clothing/eye protection/face protection when handling this compound .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . For instance, they have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and the temperature . .
特性
IUPAC Name |
2-[4-(hydroxymethyl)-3-methylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4,11H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFLRCXABZLGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)

![1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid](/img/structure/B2937522.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)
![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2937526.png)
![3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2937528.png)




![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2937538.png)

![1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2937540.png)
